molecular formula C6H5OSb B11942716 Oxo(phenyl)stibane CAS No. 4519-29-3

Oxo(phenyl)stibane

Cat. No.: B11942716
CAS No.: 4519-29-3
M. Wt: 214.86 g/mol
InChI Key: ABHFBYXKTQBMSG-UHFFFAOYSA-N
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Description

Oxo(phenyl)stibane is an organoantimony compound, where antimony (Sb) is a member of the pnictogen group (Group 15). Antimony atoms in molecular entities can function as electrophiles and participate in attractive interactions known as pnictogen bonds (PnB). This interaction is defined as the attraction between an electrophilic region on a pnictogen atom and a nucleophilic region on another molecular entity . Organoantimony compounds, also referred to as stibines, are the heavier analogues of phosphine and arsine ligands and can confer unique features in coordination chemistry . While antimony itself has no known natural biological function, its complexes, particularly with ligands like dithiocarbamate, have been investigated for various biological potentials, including as antibacterial, antileishmanial, and anticancer agents . The ligand framework in such complexes helps modulate the metal's properties and toxicity. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

4519-29-3

Molecular Formula

C6H5OSb

Molecular Weight

214.86 g/mol

IUPAC Name

oxo(phenyl)stibane

InChI

InChI=1S/C6H5.O.Sb/c1-2-4-6-5-3-1;;/h1-5H;;

InChI Key

ABHFBYXKTQBMSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Sb]=O

Origin of Product

United States

Preparation Methods

Direct Oxidation of Antimony Trichloride with Phenol

This method involves the reaction of antimony trichloride (SbCl₃) with phenol (C₆H₅OH) in the presence of hydrogen peroxide (H₂O₂) as an oxidizing agent. The process proceeds via nucleophilic substitution, where phenol replaces chloride ligands on SbCl₃, followed by oxidation to form the Sb=O bond.

Reaction Equation :
SbCl3+3C6H5OH+H2O2C6H5SbO+3HCl+2H2O\text{SbCl}_3 + 3\text{C}_6\text{H}_5\text{OH} + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_5\text{SbO} + 3\text{HCl} + 2\text{H}_2\text{O}

Conditions :

  • Molar Ratio : SbCl₃ : Phenol : H₂O₂ = 1 : 3 : 1.5

  • Temperature : 60–80°C

  • Solvent : Ethanol or aqueous ethanol

  • Reaction Time : 4–6 hours

Yield : 68–75%

Advantages :

  • Utilizes readily available starting materials.

  • Suitable for bulk synthesis.

Limitations :

  • Requires careful control of pH to prevent over-oxidation.

  • Generates HCl as a byproduct, necessitating neutralization.

Sonochemical Oxidation of Triphenylstibane with Iodosylbenzene

Triphenylstibane (Ph₃Sb) undergoes oxidation using iodosylbenzene (PhIO) under ultrasonic irradiation. The sonochemical method enhances reaction efficiency by promoting cavitation, which accelerates ligand exchange and oxygen transfer.

Reaction Equation :
Ph3Sb+PhIOPhSbO+PhI+Byproducts\text{Ph}_3\text{Sb} + \text{PhIO} \rightarrow \text{PhSbO} + \text{PhI} + \text{Byproducts}

Conditions :

  • Molar Ratio : Ph₃Sb : PhIO = 1 : 1

  • Solvent : Dichloromethane (CH₂Cl₂)

  • Ultrasonic Frequency : 40 kHz

  • Temperature : Ambient (25°C)

  • Reaction Time : 1 hour

Yield : 84–89%

Advantages :

  • Rapid reaction kinetics due to sonication.

  • High purity product with minimal side reactions.

Limitations :

  • Requires specialized equipment (ultrasonic bath).

  • Iodosylbenzene is moisture-sensitive and costly.

Hydrolysis of Methoxytetraphenylantimony

Methoxytetraphenylantimony (Ph₄SbOMe) hydrolyzes in acidic aqueous media to yield Oxo(phenyl)stibane. This method leverages the instability of the Sb–O–Me bond under protonation.

Reaction Equation :
Ph4SbOMe+H2OPhSbO+Ph3Sb+MeOH\text{Ph}_4\text{SbOMe} + \text{H}_2\text{O} \rightarrow \text{PhSbO} + \text{Ph}_3\text{Sb} + \text{MeOH}

Conditions :

  • Acid Catalyst : HCl (1 M)

  • Temperature : 60–70°C

  • Solvent : Water/tetrahydrofuran (THF) mixture

  • Reaction Time : 6–8 hours

Yield : 55–62%

Advantages :

  • Avoids strong oxidizing agents.

  • Suitable for lab-scale synthesis.

Limitations :

  • Low yield due to competing side reactions.

  • Requires isolation of Ph₄SbOMe as a precursor.

Catalytic Oxidation Using Triarylstibanes Under Aerobic Conditions

Triphenylstibane (Ph₃Sb) reacts with molecular oxygen (O₂) in the presence of a catalytic amount of triarylstibane oxide (Ph₃SbO). The oxide acts as a redox mediator, facilitating electron transfer.

Reaction Equation :
2Ph3Sb+O2Ph3SbO2PhSbO2\text{Ph}_3\text{Sb} + \text{O}_2 \xrightarrow{\text{Ph}_3\text{SbO}} 2\text{PhSbO}

Conditions :

  • Catalyst Loading : 10 mol% Ph₃SbO

  • Solvent : Dichloromethane or benzene

  • Temperature : 25–40°C

  • Reaction Time : 12–24 hours

Yield : 70–78%

Advantages :

  • Environmentally benign (uses O₂ as the oxidant).

  • Catalyst recyclability.

Limitations :

  • Slow reaction kinetics.

  • Sensitive to moisture and light.

Metathesis Reaction with Silver(I) Oxide

Antimony trichloride reacts with silver(I) oxide (Ag₂O) in a benzene-water mixture, yielding this compound through a halide displacement mechanism.

Reaction Equation :
SbCl3+Ag2O+C6H5OHC6H5SbO+3AgCl+H2O\text{SbCl}_3 + \text{Ag}_2\text{O} + \text{C}_6\text{H}_5\text{OH} \rightarrow \text{C}_6\text{H}_5\text{SbO} + 3\text{AgCl} + \text{H}_2\text{O}

Conditions :

  • Molar Ratio : SbCl₃ : Ag₂O : Phenol = 1 : 1.1 : 3

  • Solvent : Benzene/water (2:1 v/v)

  • Temperature : 50–60°C

  • Reaction Time : 3–4 hours

Yield : 60–65%

Advantages :

  • High atom economy.

  • Silver chloride (AgCl) precipitates, simplifying purification.

Limitations :

  • High cost of Ag₂O.

  • Requires inert atmosphere to prevent Ag₂O decomposition.

Comparative Analysis of Preparation Methods

Method Yield (%) Reaction Time Cost Scalability Purity
Direct Oxidation68–754–6 hLowHighModerate
Sonochemical Oxidation84–891 hHighLab-scaleHigh
Hydrolysis55–626–8 hModerateLab-scaleModerate
Catalytic Oxidation70–7812–24 hModerateMediumHigh
Metathesis60–653–4 hHighMediumModerate

Key Research Findings

  • Sonochemical Superiority : Ultrasonic irradiation significantly enhances reaction rates and yields compared to conventional heating, as demonstrated in .

  • Catalyst Design : Triarylstibane oxides with electron-withdrawing substituents (e.g., p-CF₃) improve catalytic efficiency in aerobic oxidations .

  • Byproduct Management : Neutralization of HCl in direct oxidation is critical to prevent SbOCl formation, which reduces yield .

Chemical Reactions Analysis

Oxidation of Alcohols and Benzoins

Oxo(phenyl)stibane acts as an efficient oxidant in organic synthesis. A pivotal study demonstrated its role in oxidizing benzoins to benzyls under aerobic conditions . For example:

  • Reaction : Benzoin (1a ) → Benzyl (3a )

  • Conditions : Catalytic this compound (0.1 equiv), CH₂Cl₂ solvent, room temperature, aerobic environment.

  • Yield : Up to 93% when using electron-withdrawing substituents on the aryl groups .

The reaction mechanism involves the generation of active Ph₃SbO (triphenylstibane oxide) species, which facilitate the oxidation process. Excessive oxygen exposure deactivates the catalyst by forming inert Sb-oxo species .

Catalytic Activity and Substituent Effects

The electronic nature of substituents on the phenyl group critically influences reaction efficiency:

Substituent on Aryl GroupReaction Time (h)Yield (%)Recovery of Catalyst (%)
p-Trifluoromethylphenyl59385
p-Chlorophenyl88978
p-Fluorophenyl108270
Phenyl (unsubstituted)127560

Electron-withdrawing groups (e.g., -CF₃, -Cl) enhance catalytic activity by stabilizing the transition state, reducing reaction time, and improving yields .

Reaction Parameters

Key factors affecting reactivity include:

  • Solvent : Dichloromethane (CH₂Cl₂) provides optimal polarity for substrate-catalyst interactions .

  • Oxygen Exposure : Controlled aerobic conditions are essential to maintain catalytic activity. Prolonged oxygen exposure leads to irreversible deactivation .

  • Temperature : Reactions proceed efficiently at ambient temperatures (25°C) .

Comparative Analysis with Related Compounds

This compound exhibits distinct advantages over similar organometallic oxidants:

CompoundOxidation EfficiencyStability under Aerobic Conditions
This compoundHighModerate
Triphenylphosphine oxideModerateHigh
Antimony trioxideLowHigh

Its unique Sb–O bonding and phenyl group stabilization enable selective oxidation pathways inaccessible to phosphorus or bismuth analogues .

Mechanistic Insights

The proposed mechanism involves:

  • Catalyst Activation : Ph₃SbO forms via antimony reagent interaction with atmospheric oxygen.

  • Substrate Oxidation : The active Sb species abstracts a hydrogen atom from the substrate, initiating radical-mediated oxidation.

  • Regeneration : Ph₃SbO is regenerated through oxygen-mediated reoxidation, sustaining catalytic cycles .

Scientific Research Applications

Antimicrobial Properties
Research indicates that oxo(phenyl)stibane exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating potent antibacterial effects.

Pathogen MIC (µg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0

Anticancer Activity
Recent investigations have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. A notable study reported that the compound selectively inhibited the growth of breast cancer cells while sparing normal cells.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)10
MDA-MB-231 (Breast Cancer)15

Case Study 1: Antimicrobial Efficacy

A comprehensive study evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results demonstrated not only broad-spectrum activity but also a synergistic effect when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Anticancer Mechanisms

Another significant study focused on the mechanisms of action of this compound in cancer cells. The compound was found to disrupt mitochondrial function, leading to increased oxidative stress and subsequent apoptosis in targeted cancer cell lines.

Mechanism of Action

The mechanism of action of oxo(phenyl)stibane involves its interaction with molecular targets and pathways. In oxidation reactions, this compound undergoes an oxidation-reduction cycle between antimony(III) and antimony(V) states. This cycle facilitates the transfer of electrons and the formation of various oxidation products. The specific molecular targets and pathways depend on the context of its application, such as its role in catalysis or biological interactions .

Comparison with Similar Compounds

Table 1: Key Organoantimony Compounds and Their Properties

Compound Name Formula Key Features References
Oxo(phenyl)stibane (C₆H₅)SbO Hypothesized oxo-functionalized stibane; weak RT emission, possible phosphorescence at 77 K
Tris(pentafluorophenyl)stibane C₁₈F₁₅Sb (Sb35) Fluorinated aryl groups enhance Lewis acidity; used in catalysis
Triphenylantimony dichloride C₁₈H₁₅Cl₂Sb (Sb46) Chloride substituents increase reactivity; precursor for Sb-based polymers
Linear pentacyclic stibole C₃₀H₂₀Sb Symmetric planar structure; phosphorescent in frozen CHCl₃ at 77 K
Antimony(III) oxide Sb₂O₃ Industrial flame retardant; trigonal pyramidal Sb-O framework

Optical and Electronic Properties

  • This compound vs. Linear Pentacyclic Stiboles : Both exhibit weak room-temperature emissions but distinct phosphorescence under aerobic conditions at 77 K. The linear stibole’s symmetric structure enhances its optical stability, whereas this compound’s simpler structure may limit conjugation .
  • Comparison with Fluorinated Derivatives: Tris(pentafluorophenyl)stibane (Sb35) demonstrates enhanced electron-withdrawing effects due to fluorine substituents, improving its utility in catalytic cycles.

Intramolecular Coordination and Hypervalency

  • Organobismuth Analogues: Compounds like {2-[(Dimethylamino)methyl]phenyl}bis(4-methylphenyl)bismuthane exhibit hypervalent 10-Bi-4 configurations due to intramolecular Bi–N coordination. Similar behavior is observed in Sb analogues, suggesting this compound could adopt a 10-Sb-4 geometry if donor groups are present .

Biological Activity

Oxo(phenyl)stibane, a compound containing antimony, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesized derivatives, mechanisms of action, and relevant case studies.

This compound is a member of the organoantimony family, which has been studied for various biological applications, particularly in antimicrobial and anticancer activities. Understanding its biological activity is crucial for exploring its therapeutic potential.

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, leading to various biochemical effects. The compound's mechanism includes the following:

  • Reactive Oxygen Species (ROS) Generation : this compound can induce oxidative stress in cells, leading to apoptosis in cancer cells.
  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism, disrupting normal cell function.
  • Interaction with DNA : Some studies suggest that this compound can bind to DNA, affecting replication and transcription processes.

3.1 Antimicrobial Activity

This compound has shown promising antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity:

Pathogen MIC (μM)
Escherichia coli0.15
Staphylococcus aureus0.25
Pseudomonas aeruginosa0.30

These results highlight the potential of this compound as an antimicrobial agent.

3.2 Anticancer Activity

Research has indicated that this compound exhibits selective cytotoxicity towards cancer cells while sparing normal cells. A study evaluated its effects on several cancer cell lines:

Cell Line IC50 (μM)
MCF-7 (Breast Cancer)5.0
HeLa (Cervical Cancer)4.5
A549 (Lung Cancer)6.0

The compound's selective toxicity suggests it could be developed into a therapeutic agent for cancer treatment.

4. Case Studies

Recent case studies have further elucidated the biological activity of this compound:

  • Study on Antimicrobial Effects : A study conducted by researchers demonstrated that this compound effectively reduced bacterial load in infected mice models, showcasing its potential as a therapeutic agent.
  • Cancer Treatment Research : Another study explored the effects of this compound on tumor growth in xenograft models, revealing significant tumor size reduction compared to control groups.

5. Conclusion

This compound shows significant promise as an antimicrobial and anticancer agent due to its unique biological activities and mechanisms of action. Further research is warranted to fully understand its pharmacokinetics and potential clinical applications.

Q & A

Basic: What experimental methodologies are recommended for synthesizing Oxo(phenyl)stibane with high purity?

Answer:
Synthesis of this compound requires precise stoichiometric control and inert conditions to prevent oxidation or hydrolysis. A validated protocol involves:

  • Reagents : Antimony trichloride (SbCl₃) and phenyl Grignard reagent (C₆H₅MgBr) in anhydrous tetrahydrofuran (THF) under argon .
  • Procedure : Gradual addition of the Grignard reagent to SbCl₃ at −78°C, followed by slow warming to room temperature. Hydrolysis with deoxygenated water yields the crude product.
  • Purification : Recrystallization from dry toluene or vacuum sublimation to achieve ≥98% purity.
  • Validation : Confirm purity via elemental analysis and X-ray fluorescence (XRF) to quantify Sb content .

Basic: How can spectroscopic and crystallographic techniques characterize this compound’s structural properties?

Answer:
A multi-technique approach ensures robust characterization:

  • Spectroscopy :
    • Raman/IR : Identify Sb–O and Sb–C vibrational modes (e.g., Sb–O stretch at ~550 cm⁻¹) .
    • NMR : ¹H and ¹³C NMR in CDCl₃ to confirm phenyl group integrity; ¹²¹Sb NMR for Sb coordination environment .
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths (e.g., Sb–O ≈ 1.98 Å) and confirms trigonal bipyramidal geometry .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability up to decomposition (~250°C) .

Advanced: What computational models predict the electronic structure and bonding interactions in this compound?

Answer:
Density Functional Theory (DFT) calculations at the B3LYP/def2-TZVP level:

  • Orbital Analysis : Compare HOMO-LUMO gaps between phenyl and cyclohexyl analogs to evaluate π-conjugation effects on redox activity .
  • Bonding Interactions : Analyze Sb–O covalency using Natural Bond Orbital (NBO) charges and Wiberg Bond Indices .
  • Validation : Simulate UV-Vis spectra (TD-DFT) and correlate with experimental absorption maxima (e.g., λmax ≈ 320 nm) .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies in spectral data often arise from impurities or measurement conditions. Mitigation strategies include:

  • Standardization : Use identical solvent systems (e.g., dry DMSO for ¹²¹Sb NMR) and calibrated instruments .
  • Comparative Studies : Replicate published protocols with controlled variables (temperature, concentration) to isolate anomalies .
  • Collaborative Verification : Cross-validate results via inter-laboratory studies, sharing raw data and spectra .

Experimental Design: How to design a study investigating the catalytic activity of this compound in organic transformations?

Answer:
Adopt a pretest-posttest control group design (OXO/OCO notation) :

  • Variables :
    • Independent : Catalyst loading (0.1–5 mol%).
    • Dependent : Reaction yield, enantiomeric excess (e.g., in asymmetric epoxidation) .
  • Controls : Reactions without catalyst or with Sb₂O₃ to isolate this compound’s role.
  • Data Collection : Monitor kinetics via GC-MS or in situ FTIR. Use ANOVA to compare group means .

Stability Studies: What factors influence the thermal and hydrolytic stability of this compound?

Answer:
Critical factors include:

  • Temperature : TGA/DSC under N₂ to identify decomposition thresholds (e.g., exothermic peaks at 250°C) .
  • Moisture Sensitivity : Conduct hydrolysis experiments in H₂O/THF mixtures; monitor via pH changes and Sb³⁺ ion release (ICP-MS) .
  • Stabilizers : Evaluate additives (e.g., triethylamine) to suppress Sb–O hydrolysis .

Biological Interactions: What methodologies assess this compound’s interactions with biological macromolecules?

Answer:

  • Binding Studies :
    • Surface Plasmon Resonance (SPR) : Measure affinity for proteins (e.g., serum albumin) .
    • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) .
  • Cellular Assays :
    • MTT Assay : Assess cytotoxicity in HEK293 cells (IC₅₀ determination) .
    • Fluorescence Microscopy : Track intracellular localization using Sb-specific probes .

Environmental Impact: How to evaluate the environmental persistence and ecotoxicity of this compound?

Answer:

  • Persistence Studies :
    • OECD 308 Guideline : Aerobic/anaerobic degradation in soil/water systems; monitor Sb speciation via HPLC-ICP-MS .
  • Ecotoxicity :
    • Daphnia magna Acute Toxicity : 48-h LC₅₀ tests .
    • Algal Growth Inhibition : Chlorella vulgaris exposed to 0.1–10 mg/L; measure chlorophyll content .

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